9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Overview
Description
9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester, also known as glyceryl dioleate, is an organic compound belonging to the class of 1,3-diacylglycerols. This compound is formed by the esterification of glycerol with two molecules of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of glycerol with oleic acid. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or sodium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of glyceryl dioleate involves large-scale esterification processes. The reaction is typically conducted in continuous reactors with efficient mixing and heat transfer to ensure uniformity and high conversion rates. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Glyceryl dioleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and oleic acid.
Transesterification: The ester groups can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or lipases are employed.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy acids.
Hydrolysis: Glycerol and oleic acid.
Transesterification: New esters depending on the alcohol or acid used.
Scientific Research Applications
Glyceryl dioleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential in drug delivery and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and food additives
Mechanism of Action
The mechanism of action of glyceryl dioleate involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it facilitates the encapsulation and release of active pharmaceutical ingredients by forming stable emulsions or liposomes .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monooleate: Contains only one oleic acid esterified to glycerol.
Glyceryl trioleate: Contains three oleic acid molecules esterified to glycerol.
Glyceryl stearate: Contains stearic acid instead of oleic acid.
Uniqueness
Glyceryl dioleate is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective emulsifier and surfactant, suitable for various applications where other similar compounds may not perform as well .
Properties
IUPAC Name |
[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-YAFCTCPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-84-7 | |
Record name | Glyceryl dioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025637847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioleic acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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